1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound belonging to the pyrrolidine family This compound is characterized by a pyrrolidine ring substituted with a butyl group, a phenylethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a phenylethyl halide.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Phenylethyl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors and alter signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-4-carboxamide: Another isomer with the carboxamide group at a different position.
1-butyl-5-oxo-N-(2-phenylethyl)piperidine-3-carboxamide: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-11-19-13-15(12-16(19)20)17(21)18-10-9-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3,(H,18,21) |
InChI Key |
ZKBSGGFGZPIAML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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